molecular formula C14H11ClO3 B6378602 5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% CAS No. 1261976-77-5

5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378602
CAS RN: 1261976-77-5
M. Wt: 262.69 g/mol
InChI Key: NLTPAASOUUDGTI-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (or 5-CMF-2-FP) is an organic compound with a wide range of uses in scientific research. It is a synthetic compound that is used as a building block in organic synthesis, and as a reagent in a variety of biochemical and physiological studies. This compound has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes.

Scientific Research Applications

5-CMF-2-FP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes. Additionally, 5-CMF-2-FP has been used in the synthesis of fluorescent probes for imaging and sensing applications.

Mechanism of Action

The mechanism of action of 5-CMF-2-FP is not yet fully understood. However, it is believed that the compound acts by binding to certain enzymes and proteins, leading to changes in the activity of these molecules. Additionally, 5-CMF-2-FP may interact with other molecules such as lipids, leading to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMF-2-FP are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes and proteins, leading to changes in their activity. Additionally, 5-CMF-2-FP may interact with other molecules such as lipids, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-CMF-2-FP in laboratory experiments is that it is a relatively inexpensive and widely available compound. Additionally, the compound is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 5-CMF-2-FP in laboratory experiments. For example, the compound is not very stable and may degrade over time. Additionally, the compound may react with other molecules, leading to unwanted side reactions.

Future Directions

Given the wide range of uses of 5-CMF-2-FP, there are many potential future directions for research. For example, further research could be done to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, research could be done to optimize the synthesis of the compound, as well as to develop new applications for the compound. Finally, further research could be done to better understand the advantages and limitations of using 5-CMF-2-FP in laboratory experiments.

Synthesis Methods

5-CMF-2-FP is synthesized through a two-step process. The first step involves the formation of the 4-chloro-2-methoxyphenyl group through the reaction of 4-chlorobenzaldehyde and 2-methoxybenzyl alcohol. This reaction is catalyzed by a Lewis acid and yields a 3-hydroxy-4-chloro-2-methoxybenzophenone. The second step involves the addition of a formyl group to the 3-hydroxy-4-chloro-2-methoxybenzophenone, which is catalyzed by a base. This yields 5-CMF-2-FP in 95% yield.

properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTPAASOUUDGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685266
Record name 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methoxyphenyl)-2-formylphenol

CAS RN

1261976-77-5
Record name 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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